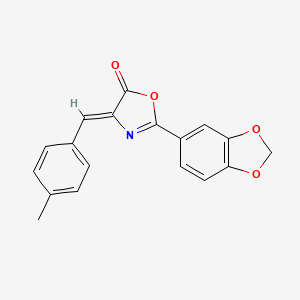![molecular formula C18H21NO4S2 B5568093 2-(3,4-二甲氧基苯基)-3-[(3-甲基苯基)磺酰基]-1,3-噻唑烷二酮](/img/structure/B5568093.png)
2-(3,4-二甲氧基苯基)-3-[(3-甲基苯基)磺酰基]-1,3-噻唑烷二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of thiazolidine derivatives, including compounds similar to "2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine", involves condensation reactions between aldehydes or ketones with cysteine or other sulfur-containing amino acids or their derivatives. The process often requires the presence of catalysts or specific conditions to promote the cyclization to form the thiazolidine ring. For instance, Chandrappa et al. (2008) demonstrated the synthesis of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives, showcasing the typical approach for synthesizing structurally related compounds (Chandrappa et al., 2008).
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is characterized by the presence of a thiazolidine ring, a five-membered ring containing both sulfur and nitrogen atoms. This ring structure imparts certain electronic and steric properties to the molecule, influencing its reactivity and interactions with biological targets. Studies such as those by Jawale et al. (2012) provide insights into the molecular structure through techniques like NMR and X-ray crystallography, highlighting the conformational aspects and electronic distribution within similar compounds (Jawale et al., 2012).
Chemical Reactions and Properties
Thiazolidine derivatives participate in a variety of chemical reactions, including oxidation, reduction, and further cycloadditions. The sulfur atom in the thiazolidine ring can undergo oxidation to form sulfoxides and sulfones, enhancing the compound's solubility and potentially its biological activity. The study by Ohkata et al. (1985) on the alkylation and oxidation of similar thiazolidine structures provides a basis for understanding the chemical reactivity and potential modifications to enhance the properties of the target compound (Ohkata et al., 1985).
Physical Properties Analysis
The physical properties of "2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine", such as solubility, melting point, and stability, are influenced by the nature of its functional groups and the thiazolidine core. The presence of dimethoxyphenyl and methylphenylsulfonyl groups can affect the compound's solubility in organic solvents and water, which is crucial for its application in chemical and biological systems. The work by Prabhuswamy et al. (2016), although focusing on a different compound, sheds light on the impact of substituents on the physical properties of thiazolidine derivatives (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and nucleophilicity, of thiazolidine derivatives, are pivotal in their interaction with biological systems and in chemical synthesis. The thiazolidine ring's nitrogen and sulfur atoms can act as nucleophiles in various reactions, contributing to the compound's versatility in chemical transformations and its potential biological activity. Research by El-Gaby et al. (2009) on the synthesis and characterization of novel 2-thioxo-4-thiazolidinones offers insights into the chemical properties and reactivity patterns of compounds within this class (El-Gaby et al., 2009).
科学研究应用
对人癌细胞系的抗增殖活性
一项研究重点关注新型噻唑烷二酮-2,4-二酮衍生物的合成和体外抗增殖活性,包括与“2-(3,4-二甲氧基苯基)-3-[(3-甲基苯基)磺酰基]-1,3-噻唑烷二酮”相关的衍生物。这些化合物针对各种人癌细胞系评估了其细胞抗增殖活性。该研究得出结论,某些衍生物表现出有效的抗增殖活性,表明它们作为癌症治疗剂的潜力(Chandrappa 等,2008)。
抗菌评估
另一条研究途径涉及合成噻唑衍生物并评估它们的抗菌活性。这项研究有助于了解与所讨论的化合物结构相似的噻唑烷二酮衍生物如何作为开发新型抗菌剂的基础。这些发现表明噻唑烷二酮衍生物在合成具有潜在生物学应用的化合物方面具有多功能性(Chawla,2016)。
抗高血糖评估
与目标化合物相关的带有芳基磺酰脲部分的 2,4-噻唑烷二酮的研究证明在大鼠模型中具有显着的抗高血糖活性。这项研究强调了噻唑烷二酮衍生物在开发抗糖尿病药物及其在调节血糖水平中的作用方面的潜力(Jawale 等,2012)。
抗癌特性
已合成与所述化合物类似的噻唑烷二酮衍生物,并评估了它们对癌细胞系的促凋亡活性。一项研究确定了对黑色素瘤细胞表现出高活性的化合物,突出了这些衍生物在癌症治疗中的潜力(Yılmaz 等,2015)。
VEGFR-2 抑制剂
已经设计、合成并评估了携带生物活性 3,4-二甲氧基苯基部分的新型磺酰胺衍生物抑制血管内皮生长因子受体 (VEGFR)-2 的能力。这项研究表明该化合物的衍生物可以通过靶向血管生成过程在开发新的抗癌剂中发挥至关重要的作用(Ghorab 等,2016)。
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-13-5-4-6-15(11-13)25(20,21)19-9-10-24-18(19)14-7-8-16(22-2)17(12-14)23-3/h4-8,11-12,18H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARYAQUSSYXVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)
![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)
![(3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5568025.png)


![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5568055.png)
![(3R*,4S*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5568064.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5568085.png)
![3-nitro-1-phenoxydibenzo[b,f]oxepine](/img/structure/B5568088.png)
![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568096.png)

![1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5568106.png)